molecular formula C6H9NO2S2 B115999 4-Ethylthiophene-2-sulfonamide CAS No. 142294-59-5

4-Ethylthiophene-2-sulfonamide

Cat. No.: B115999
CAS No.: 142294-59-5
M. Wt: 191.3 g/mol
InChI Key: RGZDYKZTOFITHL-UHFFFAOYSA-N
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Description

4-Ethylthiophene-2-sulfonamide is an organic compound with the molecular formula C₆H₉NO₂S₂ It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science Thiophene derivatives are characterized by a five-membered ring containing sulfur as a heteroatom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylthiophene-2-sulfonamide typically involves the introduction of the ethyl group and the sulfonamide group onto the thiophene ring. One common method is the sulfonation of 4-ethylthiophene followed by the introduction of the sulfonamide group. The reaction conditions often involve the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with ammonia or amines to form the sulfonamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The industrial production methods are designed to be scalable and cost-effective, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfoxides, amines, and various substituted thiophene derivatives. These products can have different properties and applications depending on the functional groups introduced.

Scientific Research Applications

4-Ethylthiophene-2-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can serve as a lead compound for the development of new drugs.

    Medicine: Research into its pharmacological properties has shown promise in the treatment of various diseases. Its sulfonamide group is known for its antibacterial activity.

    Industry: In material science, this compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. For example, it can inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, leading to antibacterial effects. The thiophene ring can also interact with various biological targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-thiophenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.

    2-Thiophenesulfonamide: Lacks the ethyl group, making it less hydrophobic.

    4-Ethyl-2-thiophenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.

Uniqueness

4-Ethylthiophene-2-sulfonamide is unique due to the presence of both the ethyl group and the sulfonamide group, which confer specific chemical and biological properties. The ethyl group increases its hydrophobicity, potentially enhancing its interaction with biological membranes. The sulfonamide group provides a site for enzyme inhibition, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

142294-59-5

Molecular Formula

C6H9NO2S2

Molecular Weight

191.3 g/mol

IUPAC Name

4-ethylthiophene-2-sulfonamide

InChI

InChI=1S/C6H9NO2S2/c1-2-5-3-6(10-4-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9)

InChI Key

RGZDYKZTOFITHL-UHFFFAOYSA-N

SMILES

CCC1=CSC(=C1)S(=O)(=O)N

Canonical SMILES

CCC1=CSC(=C1)S(=O)(=O)N

Synonyms

2-Thiophenesulfonamide,4-ethyl-(9CI)

Origin of Product

United States

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